molecular formula C8H18Cl2N2O2 B1435907 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride CAS No. 2059993-02-9

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1435907
CAS No.: 2059993-02-9
M. Wt: 245.14 g/mol
InChI Key: HGAMLXYUWSGYQG-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is commonly used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 2-methylpropanoic acid with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: It is used in the development of new pharmaceuticals and as a reference compound in drug testing.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on the specific application. The compound’s effects are mediated through its binding to these targets, which can alter their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which confers unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

2-methyl-2-piperazin-1-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-8(2,7(11)12)10-5-3-9-4-6-10;;/h9H,3-6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAMLXYUWSGYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
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2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 3
2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 4
2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 5
2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride

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